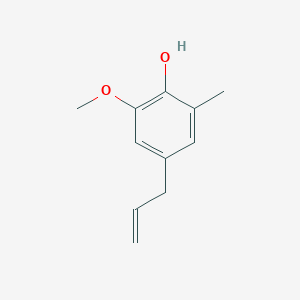
o-Methoxy-o-methyl-p-allylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Methoxy-o-methyl-p-allylphenol: , also known as 6-methyleugenol, is a phenylpropanoid compound. It is structurally related to eugenol, a well-known compound found in clove oil. The compound consists of a phenol group substituted with methoxy, methyl, and allyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Methoxy-o-methyl-p-allylphenol typically involves the methylation of eugenol. One common method is the reaction of eugenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process .
Chemical Reactions Analysis
Types of Reactions: o-Methoxy-o-methyl-p-allylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Chemistry: o-Methoxy-o-methyl-p-allylphenol is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties. It has shown inhibitory effects against certain bacteria and fungi, making it a candidate for use in antimicrobial formulations .
Medicine: Research has explored the potential therapeutic applications of this compound, particularly in the development of new drugs with antimicrobial and antioxidant properties .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its pleasant aroma. It is also used as an intermediate in the synthesis of other fine chemicals .
Mechanism of Action
The mechanism of action of o-Methoxy-o-methyl-p-allylphenol involves its interaction with cellular components. The compound can disrupt microbial cell membranes, leading to cell lysis and death. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Eugenol: A phenylpropanoid with similar antimicrobial and antioxidant properties.
Methyleugenol: Another methylated derivative of eugenol with comparable chemical properties.
Isoeugenol: An isomer of eugenol with similar applications in the fragrance and flavor industry.
Uniqueness: o-Methoxy-o-methyl-p-allylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and allyl groups makes it a versatile compound in various applications .
Properties
CAS No. |
186743-26-0 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-methoxy-6-methyl-4-prop-2-enylphenol |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-8(2)11(12)10(7-9)13-3/h4,6-7,12H,1,5H2,2-3H3 |
InChI Key |
HROZLGRKFUCIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)OC)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-](/img/structure/B13464465.png)
![6-Amino-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13464466.png)
amine](/img/structure/B13464467.png)
![4-Fluoro-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B13464476.png)

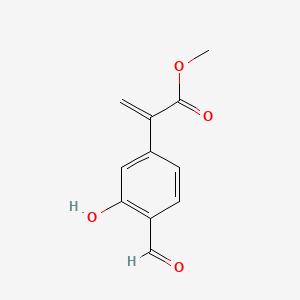
![Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13464485.png)
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decane-2-carboxylicacid](/img/structure/B13464492.png)
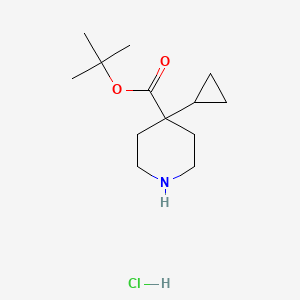
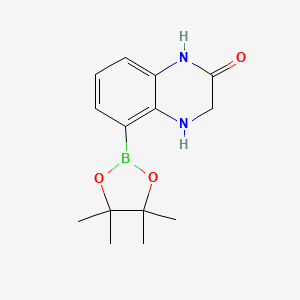
![8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol](/img/structure/B13464529.png)

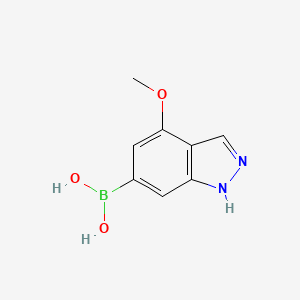
![Potassium dibenzo[b,d]furan-4-yltrifluoroborate](/img/structure/B13464549.png)
